molecular formula C9H8N2O B8745573 1-Aminoisoquinolin-6-ol

1-Aminoisoquinolin-6-ol

Cat. No. B8745573
M. Wt: 160.17 g/mol
InChI Key: WVOKQMPGWAHMLS-UHFFFAOYSA-N
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Patent
US06903107B1

Procedure details

A solution of boron tribromide (18.2 mL; 370 mmol) in 20 mL of dichloromethane was added dropwise to a stirred solution of 1-amino-6methoxy-isoquinoline (1d, 11.0 g; 63 mmol) in 150 mL of dichloromethane at 10° C. After stirring for 4 d at ambient temperature the reaction mixture was poured into ice and the pH was adjusted to 9 by adding concentrated aqueous ammonia. The precipitated material was collected by filtration and dried in vacuo to give 8.9 g (88%) of the title compound as a white solid; m.p. 258-260° C.; El-MS: 160 (M+). 1H NMR (DMSO-d6): δ 8.11 (d, 1H), 7.65 (d, 1H), 6.99 (dd, 1H), 6.86 (d, 1H), 6.80-6.63 (m, 4H), 5.2 (bs, 1H).
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[NH2:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([O:16]C)=[CH:13][CH:14]=2)[CH:9]=[CH:8][N:7]=1.N>ClCCl>[NH2:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([OH:16])=[CH:13][CH:14]=2)[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
18.2 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
11 g
Type
reactant
Smiles
NC1=NC=CC2=CC(=CC=C12)OC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 d at ambient temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured into ice
FILTRATION
Type
FILTRATION
Details
The precipitated material was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
NC1=NC=CC2=CC(=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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